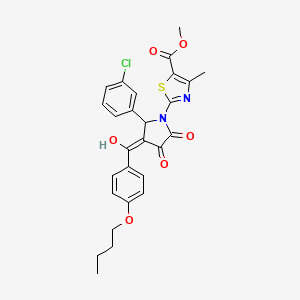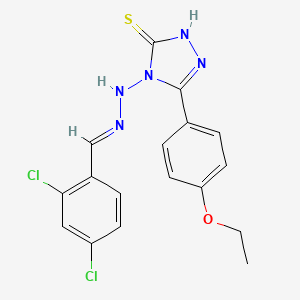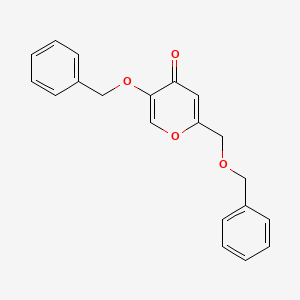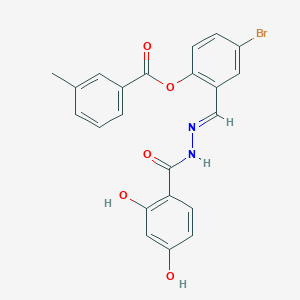
7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-氯-3-(2,6-二氯苄基)喹唑啉-4(3H)-酮是一种喹唑啉酮衍生物。喹唑啉酮是一类杂环化合物,以其多样的生物活性而闻名,包括抗菌、抗炎和抗癌特性。该化合物具有一个被氯和二氯苄基取代的喹唑啉酮核心,这可能影响其化学和生物行为。
准备方法
合成路线和反应条件
7-氯-3-(2,6-二氯苄基)喹唑啉-4(3H)-酮的合成通常涉及以下步骤:
喹唑啉酮核的形成: 这可以通过邻氨基苯甲酸衍生物与适当试剂的环化来实现。
取代反应: 氯和二氯苄基的引入可以通过使用合适的氯化剂和苄基卤化物的亲核取代反应来完成。
工业生产方法
工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,可能导致形成喹唑啉酮 N-氧化物。
还原: 还原反应可能针对氯基团,将其转化为相应的胺或其他官能团。
取代: 在适当条件下,氯和二氯苄基可以用其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢或过酸等试剂。
还原: 氢化铝锂或催化氢化等试剂。
取代: 胺、硫醇或醇盐等亲核试剂。
主要产物
这些反应的主要产物将取决于所使用的具体试剂和条件。例如,氧化可能产生 N-氧化物,而还原可能产生胺。
科学研究应用
7-氯-3-(2,6-二氯苄基)喹唑啉-4(3H)-酮可能在科学研究中具有多种应用:
化学: 作为合成更复杂分子的构建模块。
生物学: 作为探针研究生物途径的潜在用途。
医学: 对其药理性质(如抗菌或抗癌活性)的调查。
工业: 可能用于开发新材料或化学工艺。
作用机制
7-氯-3-(2,6-二氯苄基)喹唑啉-4(3H)-酮的作用机制将取决于其特定的生物靶标。通常,喹唑啉酮衍生物可以与酶、受体或 DNA 相互作用,从而导致各种生物学效应。氯和二氯苄基可能增强对某些靶标的结合亲和力或选择性。
相似化合物的比较
类似化合物
喹唑啉酮衍生物: 此类中的其他化合物可能包括 2-甲基-4(3H)-喹唑啉酮和 6-氯-2-苯基-4(3H)-喹唑啉酮。
氯苄基取代化合物: 2,6-二氯苄醇或 2,6-二氯苄基氯等化合物。
独特性
7-氯-3-(2,6-二氯苄基)喹唑啉-4(3H)-酮因其特定的取代模式而独一无二,与其他喹唑啉酮衍生物相比,它可能赋予不同的化学和生物特性。
属性
CAS 编号 |
618443-48-4 |
|---|---|
分子式 |
C15H9Cl3N2O |
分子量 |
339.6 g/mol |
IUPAC 名称 |
7-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c16-9-4-5-10-14(6-9)19-8-20(15(10)21)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2 |
InChI 键 |
QWURMFUUXAEJKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12027863.png)
![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027864.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B12027871.png)
![4-(3-Fluoro-4-methoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027894.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12027911.png)


![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027920.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027927.png)
![Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)


